4-Amino-2-phenylbutanoic acid
Overview
Description
4-Amino-2-phenylbutanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of butanoic acid, featuring an amino group and a phenyl group attached to the butanoic acid backbone. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
4-Amino-2-phenylbutanoic acid, also known as Phenylbutyric acid, is primarily used for the management of chronic urea cycle disorders due to deficiencies in specific enzymes . These disorders are characterized by the body’s inability to remove ammonia from the bloodstream, which can lead to severe neurological problems and death. Phenylbutyric acid acts as an adjunctive therapy, helping to manage these conditions .
Mode of Action
Phenylbutyric acid demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is suggested that phenylbutyric acid can act as an ammonia scavenger, chemical chaperone, and histone deacetylase inhibitor . This means it can help to reduce the levels of ammonia in the body, assist in the correct folding of proteins, and regulate gene expression .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of ammonia and the urea cycle . By acting as an ammonia scavenger, phenylbutyric acid helps to reduce the levels of ammonia in the body, thereby alleviating the symptoms of urea cycle disorders .
Pharmacokinetics
Phenibut, a derivative of this compound, is well-absorbed in the body with a bioavailability of ≥63% for a 250 mg dose . The onset of action has been reported to be 2 to 4 hours orally and 20 to 30 minutes rectally . The peak effects are described as occurring 4 to 6 hours following oral ingestion, and the total duration for the oral route has been reported to be 15 to 24 hours . The compound is minimally metabolized in the liver and is excreted in the urine, with 63% of the dose being excreted unchanged .
Result of Action
The primary result of the action of this compound is the reduction of ammonia levels in the body, which can help to manage the symptoms of urea cycle disorders . In addition, it has been reported to have anti-inflammatory effects and can act as a chemical chaperone, assisting in the correct folding of proteins .
Biochemical Analysis
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, influencing the nature of these interactions
Cellular Effects
It’s known that amino acids can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of 4-Amino-2-phenylbutanoic acid remain to be determined.
Molecular Mechanism
It’s known that amino acids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Amino acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-phenylbutanoic acid can be synthesized through several methods. One common approach involves the reductive amination of 4-phenyl-2-oxobutanoic acid using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method includes the hydrogenation of 4-phenyl-2-nitrobutanoic acid using a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-phenyl-2-nitrobutanoic acid. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4-nitro-2-phenylbutanoic acid.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Amino-2-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmission.
Medicine: It has been investigated for its potential therapeutic effects, including anxiolytic and nootropic properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
4-Amino-3-phenylbutanoic acid:
2-Amino-4-phenylbutanoic acid: Another isomer with distinct chemical and biological characteristics.
Uniqueness: 4-Amino-2-phenylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and other related compounds.
Properties
IUPAC Name |
4-amino-2-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRIOADNXHWOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66859-48-1 (hydrochloride) | |
Record name | alpha-Phenyl-gamma-aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20926915 | |
Record name | 4-Amino-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-10-9 | |
Record name | alpha-Phenyl-gamma-aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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